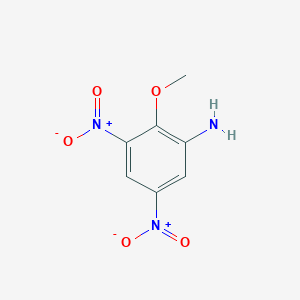

2-Methoxy-3,5-dinitroaniline

Description

Contextualization within Dinitroaniline and Methoxyaromatic Compound Classes

2-Methoxy-3,5-dinitroaniline is classified as a dinitroaniline, a group of compounds with the general formula C6H5N3O4. wikipedia.org There are six isomers of dinitroaniline, with this compound being a derivative of the 3,5-dinitroaniline (B184610) isomer. wikipedia.org The presence of two nitro (-NO2) groups on the aniline (B41778) ring significantly influences the compound's electronic properties and reactivity. These electron-withdrawing groups deactivate the aromatic ring, making it less susceptible to electrophilic substitution but reactive towards nucleophilic substitution.

The compound also belongs to the class of methoxyaromatic compounds, characterized by a methoxy (B1213986) group (-OCH3) attached to an aromatic ring. The methoxy group is electron-donating, which contrasts with the electron-withdrawing nature of the nitro groups. This combination of functional groups leads to a complex interplay of electronic effects that dictate the molecule's chemical behavior. Methoxyaromatic compounds are significant in organic synthesis and are often used in reactions such as the Baeyer-Villiger oxidation of aldehydes. acs.org

Significance in Modern Organic Synthesis and Materials Science Research

In modern organic synthesis, this compound serves as a versatile intermediate. Its electron-deficient aromatic system allows it to participate in various reactions, including nucleophilic substitutions and reductions. For instance, the nitro groups can be reduced to amino groups, and the methoxy group can be substituted by other functionalities. A notable synthesis method involves the reaction of 2-chloro-3,5-dinitroaniline (B13986074) with sodium methoxide (B1231860), which can be optimized using microwave-assisted conditions to improve yields and reduce reaction times.

The significance of organic synthesis lies in its ability to construct complex molecules from simpler ones, with applications ranging from drug development to materials science. organic-chemistry.orgorganicdivision.org Synthetic approaches can be target-oriented, focusing on a specific molecule, or diversity-oriented, aiming to create a wide range of compounds for screening. organic-chemistry.org

In the realm of materials science, which involves the study and application of material properties, this compound and related compounds are of interest. researchgate.net The structural and electronic properties imparted by the nitro and methoxy groups can influence intermolecular interactions, such as hydrogen bonding, which are crucial for determining a material's stability and crystallographic behavior. Research into dinitroaniline derivatives has explored their potential as antimicrobial agents and their role in the development of herbicides that work by inhibiting microtubule formation. wikipedia.org The study of such compounds contributes to the development of new materials with specific functionalities. researchgate.net

Structure

3D Structure

Properties

CAS No. |

114168-47-7 |

|---|---|

Molecular Formula |

C7H7N3O5 |

Molecular Weight |

213.15 g/mol |

IUPAC Name |

2-methoxy-3,5-dinitroaniline |

InChI |

InChI=1S/C7H7N3O5/c1-15-7-5(8)2-4(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3 |

InChI Key |

SZBYMOUYGPKBTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3,5 Dinitroaniline and Analogues

Direct Synthesis Approaches

Direct synthesis aims to construct the 2-Methoxy-3,5-dinitroaniline framework by introducing the key functional groups onto a basic aniline (B41778) or benzene (B151609) ring precursor. These routes often face challenges related to regiochemical control due to the competing directing effects of the substituents.

The direct nitration of a methoxy-substituted aniline, such as 2-methoxyaniline (o-anisidine), is a conceptually straightforward approach. However, it is complicated by the powerful ortho-, para-directing effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Direct nitration of 2-methoxyaniline with standard nitrating agents (e.g., a mixture of nitric and sulfuric acids) typically leads to a mixture of isomers, primarily 2-methoxy-4-nitroaniline (B147289) and 2-methoxy-6-nitroaniline, along with potential oxidation and degradation of the aniline substrate.

To overcome these challenges and steer the nitration towards the desired 3,5-positions, the highly activating amino group must first be protected. A common strategy involves the acylation of the amine to form an acetanilide, such as 2-methoxyacetanilide. The acetamido (-NHCOCH₃) group is less activating and more sterically hindered than the amino group, which can alter the regiochemical outcome of the subsequent nitration.

Even with protection, achieving the 3,5-dinitro substitution pattern is non-trivial. The nitration of 2-methoxyacetanilide tends to yield the 4,6-dinitro derivative as the major product, as both the methoxy and acetamido groups direct to these positions. The synthesis of the 3,5-dinitro isomer via this route is therefore low-yielding and requires careful control of reaction conditions and complex separation procedures, making it a less favored pathway.

| Starting Material | Reagents | Conditions | Major Product(s) | Comments |

|---|---|---|---|---|

| 2-Methoxyacetanilide | HNO₃ / H₂SO₄ | 0-10 °C | 2-Methoxy-4,6-dinitroacetanilide | The 3,5-dinitro isomer is not a primary product due to the ortho, para-directing nature of the substituents. This route is inefficient for the target compound. |

| 3-Methoxyacetanilide | HNO₃ / Ac₂O | -10 to 0 °C | 3-Methoxy-4,6-dinitroacetanilide and 3-Methoxy-2,4-dinitroacetanilide | Illustrates the complexity of controlling regioselectivity. The desired substitution pattern remains elusive. |

An alternative direct approach involves introducing the amino group onto a pre-existing dinitromethoxybenzene ring. A logical precursor would be a molecule like 1,3-dinitro-5-methoxybenzene. The challenge lies in introducing an amino group at the C-2 position, which is sterically hindered and electronically deactivated towards many amination reactions.

A more viable strategy within this category involves nucleophilic aromatic substitution for an amine (SNAr-amination). This requires a precursor with a suitable leaving group, such as a halogen, at the target position. For instance, the reaction of 1-chloro-2-methoxy-3,5-dinitrobenzene with ammonia (B1221849) or an ammonia equivalent could, in principle, yield the desired product. The two nitro groups strongly activate the ring for nucleophilic attack, facilitating the displacement of the chloride ion by the amine nucleophile. However, the synthesis of the specific 1-chloro-2-methoxy-3,5-dinitrobenzene precursor is itself a multi-step and challenging process.

Another theoretical pathway is the selective reduction of a single nitro group in a trinitro precursor, such as 1-methoxy-2,3,5-trinitrobenzene. Reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide are known to selectively reduce one nitro group in the presence of others, often favoring the group that is most sterically accessible or electronically distinct. However, achieving high selectivity for the C-2 nitro group over the C-3 and C-5 groups would be difficult to control and is not a commonly reported method for this specific isomer.

Derivatization from Related Nitroaromatic Scaffolds

Derivatization methods, which modify an already complex nitroaromatic molecule, are often more efficient and regioselective than direct synthesis. These routes build upon a pre-formed dinitroaniline or dinitrobenzene framework.

One of the most effective methods for synthesizing this compound involves the O-methylation of its phenolic analogue, 2-hydroxy-3,5-dinitroaniline. This precursor can be synthesized with relative ease from the sulfonation and subsequent nitration/hydrolysis of 2-aminophenol. Once 2-hydroxy-3,5-dinitroaniline is obtained, the phenolic hydroxyl group can be selectively methylated.

Common methylating agents for this transformation include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a mild base (e.g., K₂CO₃ or Na₂CO₃) to deprotonate the phenol (B47542). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. This pathway is highly regioselective, as O-methylation of the phenol is significantly more favorable than N-methylation of the deactivated aromatic amine under these conditions.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3,5-dinitroaniline | Dimethyl sulfate, K₂CO₃ | Acetone, reflux | ~85% | Based on analogous reactions reported by Lal & Dutt (1933) |

| 2-Hydroxy-3,5-dinitroaniline | Diazomethane (CH₂N₂) | Ether, 0 °C | High | A high-yielding but hazardous method due to the toxicity and explosive nature of diazomethane. |

Nucleophilic aromatic substitution (SNAr) provides a powerful and widely used route to this compound. This strategy involves displacing a leaving group, typically a halogen, from the C-2 position of a dinitroaniline precursor with a methoxide (B1231860) nucleophile. The starting material for this reaction is 2-chloro-3,5-dinitroaniline (B13986074).

The two electron-withdrawing nitro groups at the meta- and para-positions relative to the chlorine atom strongly activate the C-2 position for nucleophilic attack. The reaction is typically performed by treating 2-chloro-3,5-dinitroaniline with sodium methoxide (NaOMe) in methanol (B129727). The methanol serves as both the solvent and the source of the nucleophile. The reaction often proceeds smoothly at room temperature or with gentle heating, providing the target compound in high yield and purity. This method is highly favored due to its operational simplicity, high efficiency, and excellent regiochemical control.

Research has confirmed this pathway's efficacy. For example, studies by Biffin, Miller, and Paul investigated the kinetics and products of the reaction between 2-chloro-3,5-dinitroaniline and methoxide ions in methanol, confirming the clean formation of this compound.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3,5-dinitroaniline | Sodium methoxide (NaOMe) | Methanol, 25-50 °C | >90% | Biffin, Miller & Paul, Aust. J. Chem. (1968) |

Electrochemical Synthetic Routes for Functionalized Nitroanilines

Electrochemical methods offer a green and highly controllable alternative for the synthesis of functionalized organic molecules, including nitroanilines. These techniques use an electric current to drive redox reactions, often avoiding harsh chemical reagents and providing high selectivity by precisely controlling the electrode potential.

While a direct, single-step electrosynthesis of this compound from a simple precursor is not prominently documented, electrochemical principles are highly applicable to key steps in its synthesis. A primary application is the selective reduction of polynitro compounds. For example, the synthesis of a nitroaniline from a dinitro precursor can be achieved electrochemically. By applying a carefully controlled potential at a suitable cathode (e.g., mercury or lead), it is possible to reduce one nitro group to an amine while leaving others intact.

In the context of synthesizing analogues, the electrochemical reduction of 1-methoxy-2,4-dinitrobenzene could be controlled to selectively form 2-methoxy-4-nitroaniline or 4-methoxy-2-nitroaniline, depending on the conditions. Applying this logic to a precursor like 1-methoxy-2,3,5-trinitrobenzene could theoretically yield this compound if the reduction of the C-2 nitro group could be selectively disfavored relative to another nitro group, which would then be reduced and subsequently removed or converted.

Furthermore, electrochemical methods can be used for halogenation or nitration reactions under milder conditions than traditional chemical methods. The precise control offered by electrosynthesis presents a promising avenue for future development of more efficient and sustainable routes to complex molecules like this compound.

Electrocatalytic Processes in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings, particularly those activated by strong electron-withdrawing groups, such as nitro groups. wikipedia.orgnih.gov The presence of nitro groups in positions ortho and para to a leaving group significantly facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. wikipedia.orgnih.gov

While a direct, documented electrocatalytic process for the synthesis of this compound via nucleophilic aromatic substitution of a leaving group was not found in a review of current literature, the principles of applying electrochemistry to SNAr-type reactions have been demonstrated, particularly in the context of nucleophilic aromatic substitution of hydrogen (SNAH).

In one notable study, the electrochemical oxidation of intermediate σ-complexes (Meisenheimer complexes) in the cyanation of simple nitroaromatic compounds was reported for the first time. nih.gov This process involves the initial attack of a nucleophile (in this case, cyanide) on the nitroaromatic ring to form a σ-complex, which is then oxidized electrochemically to yield the substitution product. nih.gov The study utilized cyclic voltammetry (CV) and preparative electrolysis to investigate the mechanism and feasibility of this electrochemical SNAH reaction. nih.gov

The application of such an electrocatalytic approach to the synthesis of this compound would theoretically involve the substitution of a suitable leaving group (e.g., a halide) on a dinitroaniline precursor with a methoxide nucleophile, where the electron transfer is mediated by an electrode. This could potentially offer advantages such as milder reaction conditions and reduced use of stoichiometric reagents compared to conventional methods.

A conventional, non-electrocatalytic SNAr approach to synthesize this compound involves the reaction of 2-Chloro-3,5-dinitroaniline with sodium methoxide. This established method highlights the feasibility of the SNAr pathway for this specific molecule. Microwave-assisted conditions have been shown to significantly accelerate this reaction.

Table 1: Conventional Nucleophilic Aromatic Substitution for the Synthesis of this compound

| Reactant | Nucleophile | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3,5-dinitroaniline | Sodium Methoxide (3.0 equiv) | DMF | 120°C, 24 h | 89% conversion | |

| 2-Chloro-3,5-dinitroaniline | Sodium Methoxide | DMF | 150°C, 30 min (Microwave) | 94% yield |

The data from the electrochemical cyanation of nitroarenes further illustrates the potential of electrocatalysis in related transformations.

Table 2: Electrochemical Nucleophilic Aromatic Substitution of Hydrogen (Cyanation of Nitroarenes)

| Substrate | Nucleophile | Method | Key Finding | Reference |

|---|---|---|---|---|

| Simple Nitroaromatic Compounds | Cyanide Anion | Cyclic Voltammetry, Preparative Electrolysis | First report of electrochemical oxidation of intermediate σ-complexes for SNAH. nih.gov | nih.gov |

While the direct electrocatalytic synthesis of this compound via SNAr remains an area for future research, the existing knowledge on conventional SNAr pathways and the successful application of electrocatalysis in related SNAH reactions provide a strong foundation for the development of such methodologies.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3,5 Dinitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 2-Methoxy-3,5-dinitroaniline, a consequence of the two nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the benzene (B151609) ring. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. iscnagpur.ac.inmasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge. iscnagpur.ac.inmasterorganicchemistry.com

Reactions Involving Methoxy (B1213986) Group Displacement

The methoxy group (-OCH3) at the 2-position can be displaced by strong nucleophiles. This substitution is a common transformation for alkoxy-substituted nitroaromatic compounds. For instance, reactions with hydroxide (B78521) ions (e.g., from sodium hydroxide or potassium hydroxide) can lead to the substitution of the methoxy group. Similarly, amines can act as nucleophiles, displacing the methoxy group to form substituted aniline (B41778) derivatives.

Reactions Involving Nitro Group Displacement

While less common than methoxy group displacement, the displacement of a nitro group can also occur under specific conditions, particularly when the nitro group is positioned ortho or para to a strong activating group and in the presence of a potent nucleophile. In the context of dinitroanilines, diazotization of the amino group can lead to a highly reactive diazonium salt. This diazonium group is a powerful electron-withdrawing group and an excellent leaving group, which can facilitate the nucleophilic displacement of an adjacent nitro group. For example, in a related compound, 2,3-dinitro-4-methoxyaniline, diazotization in the presence of a nucleophile can lead to the loss of the nitro group adjacent to the diazonium group. jcsp.org.pk

It has also been reported that under certain rearrangement conditions in strong acidic media, a nitro group can migrate. For instance, 2,3-dinitroaniline, when heated in concentrated sulfuric acid, can rearrange, which involves the migration of the 2-nitro group. rsc.org

Kinetic and Thermodynamic Studies of SNAr Processes

Kinetic and thermodynamic studies of SNAr reactions provide valuable insights into the reaction mechanism. The formation of the Meisenheimer complex is often the rate-determining step. iscnagpur.ac.inresearchgate.net The rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic effects of the substituents on the aromatic ring.

The solvent plays a crucial role in SNAr reactions. researchgate.net In aprotic solvents, the aggregation of amine nucleophiles can influence the reaction kinetics. umich.edu The use of mixed solvent systems can lead to the formation of mixed aggregates that are more basic and thus more reactive. umich.edu The nature of the leaving group also affects the reaction rate, with fluoride (B91410) being a better leaving group than chloride in many SNAr reactions. masterorganicchemistry.com

Reduction Chemistry of Nitro Groups

The nitro groups of this compound are readily reduced to amino groups using a variety of reducing agents. This transformation is a fundamental process in the synthesis of aromatic amines, which are important intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.

Selective Reduction to Amino Functionalities

Selective reduction of one nitro group in a polynitroaromatic compound is a challenging but valuable transformation. The Zinin reduction, which utilizes sulfide (B99878), hydrosulfide, or polysulfide ions, is a classic method for the selective reduction of one nitro group in dinitro compounds. stackexchange.comsciencemadness.org The reducing power of the reagent can be modulated by the reaction conditions, allowing for selective reduction. spcmc.ac.in For example, in 1,3-dinitrobenzene (B52904), one nitro group can be selectively reduced to an amino group. spcmc.ac.in The presence of an amino group on the ring, as in dinitroanilines, generally directs the reduction to the nitro group ortho to the amino group. stackexchange.com

Catalytic hydrogenation is another powerful method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C) are commonly used. The selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of 1,3,5-trinitrobenzene (B165232), a gold-on-alumina catalyst (Au/Al2O3) showed preferential partial hydrogenation to 3,5-dinitroaniline (B184610). acs.org

The following table summarizes some common reagents used for the selective reduction of dinitroarenes:

| Reagent | Conditions | Selectivity |

| Sodium Sulfide (Na2S) | Alkaline medium | Tends to reduce the less hindered nitro group or the group ortho to an activating group. oup.com |

| Tin(II) Chloride (SnCl2) | Acidic medium | Tends to reduce the less hindered nitro group. oup.com |

| Hydrazine Hydrate | Raney Nickel or Ru/C catalyst | Can effect partial reduction, but may also lead to displacement of alkoxy groups. oup.com |

| Ammonium (B1175870) Sulfide ((NH4)2S) | Alcoholic solution | Classic Zinin reduction conditions for selective reduction. sciencemadness.org |

| Catalytic Hydrogenation (H2) | Various catalysts (e.g., Pd/C, Au/Al2O3) | Selectivity depends on catalyst and conditions. acs.org |

Hydrogenation and Other Reductive Transformations

Complete reduction of both nitro groups in this compound leads to the formation of 2-methoxy-1,3,5-triaminobenzene. This can be achieved through catalytic hydrogenation under more forcing conditions or with more active catalysts. For example, nickel on alumina (B75360) (Ni/Al2O3) catalysts have been shown to fully hydrogenate 1,3-dinitrobenzene and 1,3,5-trinitrobenzene to the corresponding diamino and triamino products, respectively. acs.org

Copper-based catalysts have also been investigated for the hydrogenation of trinitroaromatic compounds. mdpi.com These catalysts can be effective for the complete reduction to triaminobenzene under optimized conditions of temperature and hydrogen pressure. mdpi.com The reduction often proceeds stepwise, with the formation of dinitroaniline and then diaminonitroaniline as intermediates. mdpi.com

The choice of reducing agent and reaction conditions is critical in determining the final product, allowing for either the selective reduction of one nitro group or the complete reduction of all nitro groups to amino functionalities.

Diazotization and Subsequent Transformations

The primary amine functionality of this compound allows it to undergo diazotization, a critical transformation that converts the amino group into a highly versatile diazonium salt. This intermediate is not typically isolated and is used in situ for further reactions.

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic organic chemistry. google.com For methoxy-nitroanilines, this is typically achieved by treating the amine with a source of nitrous acid in a strong mineral acid medium at low temperatures. orientjchem.orgscialert.net The general procedure involves dissolving the aniline derivative in an acid like sulfuric acid and then adding sodium nitrite (B80452) dropwise while maintaining the temperature between 0-5°C. orientjchem.orgscialert.net The presence of strongly deactivating nitro groups on the aromatic ring reduces the basicity of the amino group, which can make diazotization more challenging compared to more electron-rich anilines. rsc.org In some cases, for amines that are difficult to diazotize in aqueous acid, alternative methods using nitrosyl compounds like nitrosylsulfuric acid in aprotic, dipolar organic solvents may be employed. google.com The completion of the diazotization is often verified using a starch-iodide paper test.

The diazonium salt derived from methoxy-nitroanilines is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, to form brightly colored azo compounds. modishproject.com Azo dyes represent the largest group of synthetic colorants used in industry. orientjchem.org The synthesis involves the slow addition of the cold diazonium salt solution to a solution of the coupling partner, which is often a phenol (B47542), a naphthol, or an aromatic amine. scialert.netpublish.csiro.au The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component. Studies on the closely related 2-Methoxy-5-nitroaniline have demonstrated its use in synthesizing a range of monoazo and disazo dyes by coupling its diazonium salt with various compounds. orientjchem.orgscialert.net

| Aniline Precursor | Diazotization Reagents | Temperature | Coupling Component | Resulting Product Type | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-5-nitroaniline | NaNO₂, H₂SO₄/H₂O | 0-5°C | 1-Hydroxynaphthalene | Monoazo Dye | scialert.net |

| 2-Methoxy-5-nitroaniline | NaNO₂, H₂SO₄/H₂O | 0-5°C | N-Phenylnaphthylamine | Monoazo Dye | scialert.net |

| 2-Methoxy-5-nitroaniline | NaNO₂, H₂SO₄/H₂O | 0-5°C | 3-Chloroaniline | Azo Intermediate | orientjchem.org |

| 2-Methoxy-5-nitrophenylazo-4-amino-2-chlorobenzene | NaNO₂, H₂SO₄/H₂O | 0-5°C | Various (e.g., N,N-diethylaniline) | Disazo Dye | orientjchem.org |

Reactions of the Primary Amine Functionality

Beyond diazotization, the primary amine group is a key site for various functionalization reactions, enabling the synthesis of a wide array of derivatives.

The nucleophilic nature of the primary amine in this compound allows it to react with electrophilic reagents to form more complex structures. A common derivatization involves the formation of amides through reaction with carboxylic acids or their derivatives. For instance, in a method for determining the optical purity of the drug naproxen, its carboxylic acid group was reacted with 3,5-dinitroaniline to form the corresponding amide derivative. capes.gov.br This type of reaction showcases the utility of the amine group in forming stable covalent linkages. Similarly, reactions with sulfonyl chlorides can produce sulfonamides. This strategy has been used in the synthesis of N1-aryl-3,5-dinitroaniline sulfanilamides, which were investigated for their biological activity. nih.gov These derivatization reactions are fundamental in modifying the compound's properties for various chemical and pharmaceutical applications.

Exploration of Reaction Selectivity and Regiochemistry

The reactivity of this compound is heavily influenced by the directing effects of its substituents. The methoxy (-OCH₃) and amino (-NH₂) groups are ortho-, para-directing activators, while the two nitro (-NO₂) groups are meta-directing deactivators. This creates electronic competition on the aromatic ring. The strong electron-withdrawing nature of the two nitro groups renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution.

Research into the direct amination of 1-methoxy-3,5-dinitrobenzene to synthesize the title compound provides significant insight into the regiochemistry of nucleophilic attack on this ring system. acs.org The reaction yields a mixture of isomers, but the major product is 2-Amino-1-methoxy-3,5-dinitrobenzene, formed by amination at the position ortho to the methoxy group. acs.org

| Starting Material | Aminating Agent | Product Isomer | Position of Amination | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methoxy-3,5-dinitrobenzene | 1,1,1-Trimethylhydrazinium iodide (TMHI) | 2-Amino-1-methoxy-3,5-dinitrobenzene | C2 (ortho to -OCH₃) | 70% | acs.org |

| 4-Amino-1-methoxy-3,5-dinitrobenzene | C4 (para to -OCH₃) | Trace | acs.org |

Furthermore, the reactivity of the diazonium salts of dinitroanilines can also be subject to complex regiochemical outcomes. In certain cases, particularly in the presence of a nucleophile, dinitroanilines bearing nitro groups ortho or para to each other can undergo displacement of one of the nitro groups during diazotization. jcsp.org.pk This highlights that the strongly electron-attracting diazonium group can activate adjacent nitro groups toward nucleophilic displacement.

Structural Characterization and Crystallographic Analysis of 2 Methoxy 3,5 Dinitroaniline

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional atomic or molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain the precise coordinates of each atom within the unit cell, which is the fundamental repeating unit of a crystal. This information allows for the detailed calculation of bond lengths, bond angles, and other crucial geometric parameters.

Crystallographic System and Space Group Determination

Table 1: Crystallographic Data for Related Aniline (B41778) Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-Methoxy-5-nitroaniline | Monoclinic | P2₁/n | |

| Trifluralin (B1683247) Derivatives | Monoclinic | P2i/n | |

| 2-Methoxy-5-phenylaniline | Orthorhombic | P212121 | |

| 3,5-dinitroaniline (B184610) | Not specified | Not specified |

Molecular Conformation and Non-Planarity Assessment

The conformation of 2-Methoxy-3,5-dinitroaniline is influenced by the steric and electronic interactions between its substituents. It is expected that the bulky nitro groups and the methoxy (B1213986) group will cause some deviation from planarity in the molecule. In many substituted 2,4-dinitrodiphenylamines, the molecules are generally found to be non-planar in various solvents. This non-planarity arises from the displacement of one of the rings due to the ortho-substituents. In the solid state, differences in the planarity of the aromatic ring have been observed in related N-substituted nitroanilines, with rotations of the ortho-nitro groups and the amino group out of the aromatic plane being a common feature.

Impact of Substituents on Aromatic Ring Geometry

The substituents on the aniline ring have a profound effect on the geometry of the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the nitro groups (-NO₂) are strong electron-withdrawing groups that deactivate the ring. This push-pull electronic effect, with an electron-donating group and electron-withdrawing groups on the same ring, can lead to significant distortions in the bond lengths and angles of the benzene (B151609) ring from ideal hexagonal geometry. The electron-donating methoxy group tends to increase electron density at the ortho and para positions, while the meta-directing nitro groups withdraw electron density.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is governed by a variety of intermolecular interactions, which dictate how the molecules pack together to form a crystal lattice. These non-covalent interactions are crucial for understanding the compound's physical properties.

Hydrogen Bonding Networks and Donor-Acceptor Properties

Hydrogen bonding plays a critical role in the supramolecular assembly of this compound. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the methoxy group can act as hydrogen bond acceptors. Studies on related nitroanilines have shown the formation of extensive hydrogen-bonding networks. For example, in 3,5-dinitroaniline, molecules are linked by three N—H⋯O hydrogen bonds, forming deeply puckered nets. The energy of these hydrogen bond interactions in aminonitromethylbenzenes has been calculated to range from 0.23 to 5.59 kcal/mol. The presence of both strong donors and acceptors within the molecule facilitates the formation of these intricate networks.

Graph Set Analysis of Hydrogen-Bonded Aggregates

Graph-set analysis is a powerful tool used to describe and categorize the intricate patterns of hydrogen bonds in a crystal lattice. researchgate.netresearchgate.netscispace.com This method represents molecules as nodes and hydrogen bonds as lines, allowing for a systematic decoding of complex networks. researchgate.net The analysis identifies fundamental motifs such as rings (R), chains (C), intramolecular hydrogen bonds (S), and finite discrete patterns (D). scispace.com

In the case of this compound, the primary hydrogen bond donors are the N-H groups of the aniline moiety, and the primary acceptors are the oxygen atoms of the nitro groups and the methoxy group. The presence of multiple donor and acceptor sites allows for the formation of a variety of hydrogen-bonding motifs.

Studies on related nitroaniline compounds provide insight into the types of hydrogen-bonded aggregates that might be expected. For instance, in many nitroaniline derivatives, intermolecular N-H···O hydrogen bonds are significant in the crystal packing, often forming dimers or chains. acs.org Additionally, weaker C-H···O interactions can play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.net In some related structures, weak C-H···O interactions involving methoxy groups have been observed to produce ring motifs, such as R²₂(9) and R²₂(8). researchgate.net

A hypothetical graph-set analysis for this compound could reveal the following motifs, based on the analysis of similar molecules:

| Hydrogen Bond Type | Donor | Acceptor | Graph Set Notation | Description |

| Intermolecular | N-H | O (nitro) | C(n) | Molecules linked into a chain. |

| Intermolecular | N-H | O (nitro) | R²₂(n) | Dimers formed through pairs of hydrogen bonds. |

| Intermolecular | C-H (ring) | O (methoxy) | R²₂(n) | Ring formation involving the methoxy group, contributing to a layered structure. |

| Intramolecular | N-H | O (nitro) | S(n) | Formation of an internal ring, although less likely due to substitution pattern. |

This table represents potential hydrogen-bonding patterns and is for illustrative purposes.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in nitroaromatic compounds. researchgate.net The specific arrangement of molecules in the crystal lattice can be influenced by factors such as solvent of crystallization, temperature, and the presence of impurities. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability.

While there are no specific reports of polymorphism for this compound in the reviewed literature, the study of related compounds suggests that it is a strong possibility. For example, 2,4-dinitroanisole, a closely related compound, is known to exhibit polymorphism, with the formation of different forms being controlled by crystallization conditions. researchgate.net The study of co-crystals of caffeine (B1668208) with various substituted nitroanilines also highlights the rich structural diversity and the influence of intermolecular interactions on the resulting crystal packing. rsc.org

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For nitroanilines, the primary interactions governing crystal packing are hydrogen bonds (N-H···O, C-H···O) and π-π stacking interactions between the aromatic rings. acs.org

In the context of this compound, crystal engineering strategies could be employed to:

Control Polymorphism: By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it may be possible to isolate different polymorphic forms.

Design Co-crystals: The introduction of a suitable co-former could lead to the formation of new crystalline structures with tailored properties. The hydrogen-bonding capabilities of the amino and nitro groups make this compound a good candidate for co-crystal formation. rsc.orgnih.gov

Influence Physicochemical Properties: The deliberate manipulation of the crystal structure through polymorphism or co-crystallization can be used to modify properties such as solubility and thermal stability.

Computational Chemistry and Quantum Mechanical Studies of 2 Methoxy 3,5 Dinitroaniline

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 2-methoxy-3,5-dinitroaniline is significantly influenced by the interplay of its substituent groups: an electron-donating methoxy (B1213986) group (-OCH₃), an electron-donating amino group (-NH₂), and two strongly electron-withdrawing nitro groups (-NO₂). This specific arrangement of functional groups creates a unique electronic environment within the aromatic ring, impacting its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of molecules. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net

For dinitroaniline derivatives, the presence of nitro groups tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.net Conversely, the amino and methoxy groups raise the energy of the HOMO. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals and other quantum chemical parameters. researchgate.netacs.org These calculations help in predicting the molecule's electronic properties and reactivity patterns. researchgate.net

Table 1: Calculated Electronic Properties of a Related Dinitroaniline Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -9.55 eV |

| LUMO Energy | -1.02 eV |

| HOMO-LUMO Gap | 8.53 eV |

| Ionization Potential | 9.55 eV |

| Electron Affinity | 1.02 eV |

| Electronegativity | 4.26 |

| Global Softness | 0.094 |

Note: Data for a related dinitroaniline compound, presented for illustrative purposes. researchgate.net Specific values for this compound require dedicated computational analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving this compound.

Transition State Characterization for Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitroaromatic compounds. byjus.com The electron-deficient nature of the aromatic ring in this compound, enhanced by the two nitro groups, facilitates attack by nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

Computational methods, particularly DFT, can be used to model the entire reaction pathway. researchgate.net This includes locating and characterizing the transition states, which are the highest energy points along the reaction coordinate. nih.govmasterorganicchemistry.com The energy barrier of the transition state determines the rate of the reaction. For SNAr reactions, the formation of the Meisenheimer complex is often the rate-determining step. masterorganicchemistry.comresearchgate.net Computational studies on similar systems, such as the reaction of dinitropyridines with piperidine, have shown that the decomposition of the Meisenheimer complex can also be the slow step, and that the presence of a base catalyst can significantly lower the activation barrier. researchgate.net

Energetic Profiles of Nitro Group Reduction Pathways

The reduction of nitro groups is another significant reaction for compounds like this compound. This process is crucial in various contexts, including metabolism and the synthesis of other compounds. nih.gov The reduction proceeds through a series of intermediates, typically involving the nitroso and hydroxylamino species, before yielding the final amino group. nih.gov

Computational studies can map out the energetic profiles of these reduction pathways. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For instance, in the anaerobic biotransformation of the related compound 2,4-dinitroanisole, studies have shown that the initial nitro-reduction often occurs at the nitro group ortho to the methoxy group. researchgate.net The relative energies of the different possible intermediates and transition states can explain such regioselectivity.

Conformational Analysis and Energy Minimization Techniques

The three-dimensional structure, or conformation, of this compound is crucial for its properties and interactions. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule. This is typically done using computational methods to explore the potential energy surface of the molecule. escholarship.org

Energy minimization techniques are employed to find the geometries corresponding to the lowest energy, which represent the most stable conformers. escholarship.org Methods like molecular mechanics (e.g., MMFF94) can be used for initial optimizations, followed by more accurate quantum mechanical methods like DFT. escholarship.orgresearchgate.net For flexible molecules, various conformers may exist, and their relative populations can be estimated based on their calculated free energies. researchgate.net

Modeling of Intermolecular Interactions and Hydrogen Bond Acceptor Properties

Intermolecular interactions play a vital role in determining the physical properties and crystal packing of this compound. Hydrogen bonding is a particularly important type of intermolecular interaction for this molecule, given the presence of the amino group (a hydrogen bond donor) and the nitro and methoxy groups (hydrogen bond acceptors). researchgate.net

Computational modeling can be used to study these interactions in detail. mdpi.com For example, the strength of hydrogen bonds can be estimated from the calculated geometries and interaction energies. researchgate.netacs.org The nitro groups in dinitroaniline compounds are effective hydrogen bond acceptors. researchgate.net The methoxy group can also participate in hydrogen bonding. Understanding these interactions is key to predicting how the molecules will arrange themselves in a solid state.

Density Functional Theory (DFT) Calculations and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. grafiati.com DFT calculations can provide a wealth of information about this compound, including optimized geometries, vibrational frequencies (for predicting IR and Raman spectra), and electronic transitions (for predicting UV-Vis spectra). researchgate.netscirp.org

By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model can be validated. researchgate.netresearchgate.net DFT calculations have been successfully used to predict the spectroscopic properties of a wide range of organic molecules, including those with similar functional groups. researchgate.netelixirpublishers.com These theoretical insights can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding. scirp.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitroanisole |

| 2-methoxy-5-nitroaniline |

| Piperidine |

| Acetanilide |

| 1,3-diamino-4-nitrobenzene |

| 3,5-dinitroaniline (B184610) |

| 2-nitroaniline |

| 4-nitroaniline |

| 3-nitroaniline |

| 2,3-Dinitroaniline |

| 3,4-dinitroaniline |

| 2,6-Dinitroaniline |

| 2-methyl-3,5-dinitroaniline |

| 4-methyl-3,5-dinitroaniline |

| 2-methoxy-5-nitroaniline |

| 2-methyl-5-nitroaniline |

| 4-methyl-3,nitroaniline |

| 4-aminobenzoic acid |

| N-(p-methoxybenzylidene)aniline |

| 2,5-dichloroaniline |

| Mercaptobenzothiazole |

| Mercaptobenzimidazole |

| Alpha-mangostin |

| 1,6-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

| 1,6-dihydroxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| 2,4-dinitrophenyl acetate |

| 1-chloro-2,4-dinitrobenzene |

| N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea |

| 6-chloronicotinyl chloride |

| Potassium thiocyanate |

| 6-chloronicotinyl isothiocyanate |

| 2,4-dinitroaniline |

| Flutamide |

| 1-nitropyrene |

| 3-nitrobenzanthrone |

| Aristolochic acid |

| 2-nitrofurans |

| 5-nitroimidazoles |

| Nitrobenzene |

| 2-methoxy-4-nitroaniline (B147289) |

| Furosemide |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| 2-methoxyaniline |

| 3-nitro-2-methoxyaniline |

| Ethanolamine |

| Ethylenediamine |

| N-methylethylenediamine |

| N,N-dimethylethylenediamine |

| 4-hydroxyanisole |

| 4-fluoroanisole |

| Norcamphor |

| d-camphor |

| 5,5-difluorocamphor |

| para nitro fluoro benzene (B151609) |

| sodium methoxide (B1231860) |

| para nitro methoxy benzene |

| sodium fluoride (B91410) |

| ortho bromo acetophenone |

| ethanethiol |

| 2-methoxy-4-aminoazobenzene |

| 2-methoxy-p-phenylenediamine |

| 2-methoxy-4-nitroazobenzene |

| 6-Hydroxy 2-Methoxy-4-nitroaniline |

| Ethinylestradiol |

| 2-Methyl-4-nitroaniline |

| 2-methoxy-5-nitroaniline |

| 3-methoxy-4-nitroaniline |

| 2,4-diaminoanisole |

| N(1)-phenyl-3,5-dinitro-N(4),N(4)-di-n-butylsulfanilamide |

| Trifluralin (B1683247) |

| Miltefosine |

| Dihydrofolate reductase |

| 2-(N,N-dimethylamino-N-oxymethyl)-4,6-dimethylphenyl |

| 5,5'-dibromo-3-diethylaminomethyl-2,2'-biphenol N-oxide |

| 3-(trifluromethyl) phenyl isothiocyanate |

| 2,4-dinitro-1-naphthyl ethyl ether |

| Pyrrolidine |

Advanced Spectroscopic Characterization of 2 Methoxy 3,5 Dinitroaniline and Its Synthetic Intermediates

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For 2-Methoxy-3,5-dinitroaniline, the key functional groups are the amino (-NH₂), nitro (-NO₂), and methoxy (B1213986) (-OCH₃) groups, in addition to the benzene (B151609) ring itself. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on data from its structural isomers and precursors like 2-methoxyaniline and 2-methoxy-5-nitroaniline.

Key Vibrational Modes for this compound (Predicted):

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The primary amine will show two bands corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group: The nitro groups give rise to strong, characteristic absorption bands. The asymmetric stretching vibration appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching is found between 1300-1370 cm⁻¹. The presence of two nitro groups in the target molecule would likely result in prominent bands within these regions.

Methoxy (-OCH₃) Group: The C-H stretching of the methyl group is expected around 2850-2960 cm⁻¹. The characteristic C-O-C asymmetric and symmetric stretching vibrations of the aryl ether linkage typically appear in the 1200-1275 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively.

Aromatic Ring: C-H stretching vibrations on the benzene ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually produce a series of bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Medium-Strong |

| Amino (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Methoxy (-OCH₃) | Symmetric C-O-C Stretch | 1000 - 1050 | Medium |

For the synthetic intermediate 2-methoxy-5-nitroaniline , experimental FTIR data confirms the presence of these key functional groups, providing a basis for the predictions for the dinitro analogue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the chemical environment of the protons on the aromatic ring, the amine group, and the methoxy group. Due to the substitution pattern, the two aromatic protons are in different chemical environments and would appear as distinct signals.

Aromatic Protons (Ar-H): The powerful electron-withdrawing effect of the two nitro groups would significantly deshield the aromatic protons, shifting their signals downfield. The proton at the C4 position (between the two nitro groups) would be the most deshielded, followed by the proton at the C6 position. They would likely appear as doublets due to coupling with each other.

Amino Protons (-NH₂): The chemical shift of the amine protons can vary and is often broad. Its position would be influenced by solvent and concentration.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons: The carbons bearing the nitro groups (C3 and C5) would be significantly deshielded. The carbon attached to the methoxy group (C2) and the amino group (C1) would also have characteristic chemical shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Data for the intermediate 2-methoxy-5-nitroaniline is available and supports these interpretations. nih.gov The addition of a second nitro group in the final product is expected to further influence the chemical shifts, particularly for the aromatic carbons and protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Shifts for this compound

| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -OCH₃ | ¹H | ~3.9 (s, 3H) | - |

| -NH₂ | ¹H | Variable (br s, 2H) | - |

| Ar-H | ¹H | Downfield (d) | - |

| Ar-H | ¹H | Downfield (d) | - |

| C1 (-NH₂) | ¹³C | - | ~140-150 |

| C2 (-OCH₃) | ¹³C | - | ~150-160 |

| C3 (-NO₂) | ¹³C | - | ~135-145 |

| C4 | ¹³C | - | ~110-120 |

| C5 (-NO₂) | ¹³C | - | ~135-145 |

| C6 | ¹³C | - | ~105-115 |

| -OCH₃ | ¹³C | - | ~55-60 |

UV-Visible Spectroscopy for Electronic Transitions and Structure-Optical Property Relationships

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of nitroanilines is characterized by absorption bands arising from π → π* and n → π* transitions. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing nitro groups leads to intramolecular charge-transfer (ICT) bands.

For This compound , the extensive conjugation and the push-pull electronic effects would result in absorption maxima in the UV and visible regions. The spectrum is expected to show a high-energy band corresponding to the π → π* transitions of the aromatic system and a lower-energy, broad band extending into the visible region, which is characteristic of the ICT from the amino and methoxy groups to the nitro groups. This ICT band is responsible for the color of the compound.

For the synthetic intermediate 2-methoxy-5-nitroaniline , the UV-Vis spectrum in water shows multiple absorption maxima, including a significant band at 400 nm, which is responsible for its orange-red color. nih.gov The addition of a second nitro group in this compound is expected to cause a bathochromic (red) shift of the ICT band due to increased electron-withdrawing character.

Interactive Data Table: UV-Visible Absorption Data for a Related Intermediate

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type |

| 2-Methoxy-5-nitroaniline nih.gov | Water (pH 7) | 219 | 3.90 | π → π |

| 2-Methoxy-5-nitroaniline nih.gov | Water (pH 7) | 257 | 3.78 | π → π |

| 2-Methoxy-5-nitroaniline nih.gov | Water (pH 7) | 310 (shoulder) | 3.38 | n → π* |

| 2-Methoxy-5-nitroaniline nih.gov | Water (pH 7) | 400 | 4.09 | Intramolecular Charge-Transfer (ICT) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₇H₇N₃O₅, with a calculated molecular weight of approximately 213.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 213. The fragmentation of aromatic nitro compounds is complex. Common fragmentation pathways for this compound would likely involve:

Loss of Nitro Group: A peak corresponding to the loss of a nitro group (NO₂, 46 Da) resulting in a fragment at [M-46]⁺.

Loss of Methoxy Group: Cleavage of the methoxy group can occur, with loss of a methyl radical (∙CH₃, 15 Da) to give [M-15]⁺ or a methoxy radical (∙OCH₃, 31 Da) to give [M-31]⁺.

Loss of Nitric Oxide: Rearrangement and loss of nitric oxide (NO, 30 Da) from a nitro group is a common pathway, giving a fragment at [M-30]⁺.

Combined Losses: Subsequent losses, such as the loss of CO from phenoxy-type ions, can also be observed.

Analysis of the mass spectrum of the intermediate 2-methoxy-5-nitroaniline (MW 168.15 g/mol ) shows a strong molecular ion peak at m/z 168, confirming its molecular weight. nih.gov Its fragmentation pattern provides a reference for interpreting the more complex spectrum of the dinitro derivative.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Identity |

| 213 | [C₇H₇N₃O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 198 | [M - CH₃]⁺ | Loss of methyl radical |

| 183 | [M - NO]⁺ | Loss of nitric oxide |

| 182 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 167 | [M - NO₂]⁺ | Loss of nitro group |

Application in Advanced Organic Synthesis Research

Building Block for Complex Aromatic Systems and Heterocycles

The structure of 2-methoxy-3,5-dinitroaniline makes it a versatile building block for constructing more complex molecular architectures. The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate in organic synthesis. This diazonium salt can then undergo a variety of reactions, such as Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring.

Furthermore, the nitro groups can be selectively or fully reduced to amino groups, creating diamino or triamino benzene (B151609) derivatives. These polyamino compounds are key precursors for the synthesis of various heterocyclic systems, including benzodiazepines, quinoxalines, and phenazines, which are important structural motifs in many biologically active compounds. The differential reactivity of the functional groups allows for a stepwise and controlled approach to the synthesis of intricate molecular frameworks.

| Functional Group | Potential Transformation | Resulting Structure/Intermediate |

| Amino (-NH₂) | Diazotization | Aryl diazonium salt |

| Nitro (-NO₂) | Reduction | Amino group |

| Methoxy (B1213986) (-OCH₃) | Ether cleavage | Phenolic group |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted aniline (B41778) derivative |

Table 1: Potential Synthetic Transformations of this compound

Precursor for Functional Materials and Optoelectronic Components

While specific research on this compound in optoelectronic components is not extensively documented, its role as a precursor for functional materials, particularly dyes and pigments, is more established. Azo dyes, for instance, are a large class of organic colorants characterized by the presence of one or more azo (-N=N-) groups. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich coupling component like a phenol (B47542) or an aromatic amine.

The resulting azo dyes can exhibit a range of colors depending on the specific structures of the diazo and coupling components. These dyes can be used to color various materials, including textiles, plastics, and paper. The electronic properties of these dyes, which are responsible for their color, are of interest in the broader field of functional materials. While not explicitly optoelectronic in the traditional sense, the light-absorbing properties of these dyes are a fundamental aspect of their function. The specific substitution pattern of this compound would be expected to influence the photophysical properties of any derived dyes.

Scaffold for the Rational Design and Synthesis of Chemically Active Molecules

In medicinal chemistry, a scaffold is a core molecular structure upon which new derivatives are built to explore their biological activity. The dinitroaniline scaffold itself is present in a number of biologically active compounds, including some herbicides and antimicrobial agents. The mechanism of action for some dinitroaniline-based herbicides involves the inhibition of microtubule formation, which is essential for cell division.

Future Research Directions and Unexplored Avenues for 2 Methoxy 3,5 Dinitroaniline

Development of Novel Catalytic Transformations Involving the Compound

The reactivity of the functional groups in 2-Methoxy-3,5-dinitroaniline makes it an intriguing substrate for developing new catalytic methodologies. The presence of two nitro groups and a primary amine offers multiple sites for catalytic reactions.

Future work could focus on the following areas:

Selective Catalytic Hydrogenation: The reduction of nitroarenes is a crucial industrial process for producing anilines. mdpi.com While the reduction of dinitroanilines is known, developing catalysts for the selective hydrogenation of one nitro group on this compound would be a significant advancement. Research into copper-based nanocatalysts, such as copper phyllosilicates, has shown promise for the hydrogenation of trinitrobenzene and could be adapted for this purpose. mdpi.com Such a transformation would yield novel monoamino-nitro derivatives, which are valuable building blocks for further synthesis.

Catalytic C-N Cross-Coupling: The primary amino group is a handle for C-N cross-coupling reactions. Exploring copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling could lead to the synthesis of novel chiral α-amino-β-lactams, which are important pharmaceutical scaffolds. acs.org Similarly, applying Kumada–Tamao–Corriu-type reactions could introduce various alkyl groups to the aromatic ring, a traditionally challenging transformation for primary aromatic amines. acs.org

Diazotization-Based Transformations: The amino group can be converted to a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups. rsc.org Research into novel, reusable catalysts, such as magnetic silica (B1680970) nanoparticles modified with ionic liquids (Fe3O4@SILnP), could enable efficient and environmentally friendly diazotization of weakly basic amines like dinitroanilines under solvent-free conditions. rsc.org This would open avenues to synthesize iodo, bromo, or cyano derivatives.

Precursor to Chiral Catalysts: Inspired by the synthesis of chiral iodoarene catalysts from iodoanilines, a potential research direction involves the conversion of this compound into a chiral catalyst. acs.org This multi-step process would involve derivatization to introduce an iodine atom, followed by coupling with chiral auxiliaries like lactate (B86563) derivatives. Such catalysts are valuable for promoting enantioselective reactions. acs.org

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Reaction Type | Substrate Functional Group(s) | Potential Catalyst Type | Potential Product(s) | Research Goal |

|---|---|---|---|---|

| Selective Hydrogenation | Nitro Groups | Copper Phyllosilicate mdpi.com | 2-Methoxy-5-nitro-1,3-diaminobenzene | Access to novel monoamino-nitro building blocks. |

| C-N Cross-Coupling | Amino Group | Copper(I) Iodide acs.org | Chiral α-Amino-β-lactam derivatives | Synthesis of pharmaceutically relevant scaffolds. |

| Catalytic Diazotization | Amino Group | Magnetic Ionic Liquid NP rsc.org | 2-Methoxy-3,5-dinitro-iodobenzene | Versatile intermediates for further functionalization. |

Exploration of Advanced Derivatization Strategies

Derivatization of this compound can lead to new molecules with tailored properties for applications ranging from medicinal chemistry to analytical science. Advanced strategies should move beyond simple reactions to create complex and highly functionalized molecules.

Key avenues for exploration include:

Selective Functional Group Manipulation: The two nitro groups can be selectively reduced to amino groups using reagents like sodium hydrosulfite or through controlled catalytic hydrogenation. mdpi.comnih.gov This would produce 2-methoxy-1,3-diamino-5-nitrobenzene or 2-methoxy-1,3,5-triaminobenzene, compounds with significant potential as ligands for coordination chemistry or as monomers for polymer synthesis.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic system facilitates nucleophilic aromatic substitution. While substitution of the methoxy (B1213986) group is possible, advanced strategies could explore a wider range of nucleophiles beyond simple alkoxides, such as substituted thiols or secondary amines, to generate a library of new compounds. Microwave-assisted conditions could significantly accelerate these transformations.

Synthesis of Heterocyclic Systems: The aniline (B41778) and its reduced derivatives are ideal starting materials for synthesizing fused heterocyclic compounds. For example, condensation reactions with dicarbonyl compounds could yield benzodiazepine (B76468) or quinoxaline (B1680401) derivatives, structures prevalent in pharmaceuticals.

Derivatization for Analytical Applications: For unambiguous identification in complex matrices (e.g., environmental or biological samples), advanced derivatization protocols are essential. nih.gov Strategies used for other carbonyls and amines, such as reaction with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH), could be adapted for this compound. researchgate.netresearchgate.net This would create derivatives with enhanced volatility and specific mass spectral fragmentation patterns, facilitating sensitive detection by GC-MS or LC-MS. nih.gov

Table 2: Advanced Derivatization Strategies and Potential Products

| Derivatization Strategy | Reagent/Condition Example | Target Functional Group | Potential Product Class | Application Area |

|---|---|---|---|---|

| Selective Reduction | Sodium Hydrosulfite nih.gov | One or both -NO₂ groups | Diamino or Triamino benzenes | Polymer Science, Ligand Synthesis |

| Nucleophilic Aromatic Substitution | Sodium Thiolates / Microwave | -OCH₃ group | Thioether derivatives | Materials, Agrochemicals |

| Heterocycle Formation | 1,2-Diketones | -NH₂ and reduced -NO₂ groups | Quinoxaline derivatives | Medicinal Chemistry |

Investigation of Photophysical Properties for Material Science Applications

The combination of electron-donating and electron-withdrawing groups in a "push-pull" arrangement suggests that this compound and its derivatives could possess interesting photophysical properties.

Future research should investigate:

Azo-Based Molecular Switches: Dinitroaniline derivatives can serve as precursors to azo compounds. beilstein-journals.org Following strategies used for 3,5-dinitroaniline (B184610), this compound could be used as a building block to synthesize novel, unsymmetrical 1,3,5-tris(arylazo)benzenes. beilstein-journals.org These "starazo" molecules function as multi-state photoswitches, where the isomerization of each azobenzene (B91143) unit can be controlled by light, opening avenues for high-density information storage and smart materials. beilstein-journals.org The methoxy group would serve to fine-tune the electronic and switching properties of one of the azo arms.

Solvatochromism and Sensor Development: Molecules with strong intramolecular charge transfer (ICT) character often exhibit solvatochromism, where their absorption and fluorescence spectra shift depending on solvent polarity. nii.ac.jp A systematic study of the photophysical properties of this compound in a range of solvents is warranted to quantify this effect. If a significant solvatochromic shift is observed, the compound or its derivatives could be developed as fluorescent probes for sensing local environmental polarity.

Ligands for Emissive Metal Complexes: Derivatives of this compound could be designed as cyclometalating or ancillary ligands for transition metal complexes, particularly with iridium(III). nih.gov The electronic properties of the ligands are crucial for tuning the emission wavelength and quantum efficiency of the resulting phosphorescent complexes. By modifying the aniline, it may be possible to create ligands that promote emission in the near-infrared (NIR) region, which is highly desirable for applications in bio-imaging and night-vision compatible OLEDs. nih.gov

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character, arising from the push-pull electronic structure, is a key feature of many organic NLO materials. The crystal structure of related dinitropyridine compounds has been studied to relate their structure to NLO properties like second-harmonic generation (SHG). researchgate.net A thorough investigation of the crystalline forms of this compound and its derivatives, coupled with computational and experimental characterization of their hyperpolarizability, could reveal their potential for NLO applications.

Table 3: Unexplored Photophysical Properties and Potential Applications

| Property to Investigate | Proposed Derivative / System | Experimental Technique | Potential Application |

|---|---|---|---|

| Photo-isomerization | Azo-dyes from this compound beilstein-journals.org | UV-Vis & NMR Spectroscopy | Multi-state molecular switches, Smart materials |

| Solvatochromism | This compound | Absorption & Fluorescence Spectroscopy nii.ac.jp | Polarity-sensitive fluorescent probes |

| Phosphorescence | Iridium(III) complexes with ligands from the compound nih.gov | Photoluminescence Spectroscopy | Near-Infrared (NIR) OLEDs, Bio-imaging probes |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methoxy-3,5-dinitroaniline?

- Methodological Answer : Synthesis typically involves sequential nitration and methoxylation. Starting with 3-methoxyaniline, controlled nitration under acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) can achieve the desired 3,5-dinitro substitution. Subsequent purification via recrystallization in methanol or ethanol ensures removal of isomers. Reaction monitoring by TLC or HPLC is critical to confirm intermediate steps .

Q. How should researchers characterize this compound for structural validation?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the methoxy and nitro group positions, FT-IR to identify functional groups (e.g., N–O stretching at ~1520 cm⁻¹), and HPLC for purity assessment (>98%). Mass spectrometry (EI-MS) can verify molecular weight (e.g., [M+H]⁺ peak at m/z 228). Cross-referencing with spectral databases for nitroaniline derivatives is recommended .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store in amber vials at 0–6°C to prevent photodegradation and thermal decomposition. Solubility in methanol (as noted for related nitroaniline standards) allows preparation of stock solutions, which should be aliquoted and frozen (-20°C) to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data involving nitroaromatic compounds?

- Methodological Answer : Fluorescence quenching studies (e.g., using pyrene derivatives) require controlling solvent polarity (toluene vs. 1,4-dioxane) and nitro group orientation. For this compound, steady-state fluorescence assays should compare Stern-Volmer plots at varying concentrations. Discrepancies may arise from static vs. dynamic quenching mechanisms; time-resolved fluorescence decay analysis can differentiate these .

Q. What analytical strategies are recommended for quantifying this compound in complex matrices (e.g., biological tissues)?

- Methodological Answer : Adapt GC-MS or LC-MS protocols with isotope-labeled internal standards (e.g., deuterated analogs). For GC-MS, derivatization (e.g., silylation) enhances volatility. Calibration curves (e.g., power regression: X = (Y/0.5504)^(1/0.9886)) validated with R² >0.999 ensure accuracy. Matrix-matched standards mitigate ion suppression/enhancement effects .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT/B3LYP) can map electron density distribution. The methoxy group’s electron-donating resonance and nitro groups’ electron-withdrawing effects create a polarized aromatic ring, directing nucleophilic attack to the para position relative to methoxy. Experimental validation via kinetic studies (e.g., with NaSH in DMF) can confirm reactivity trends .

Q. What strategies optimize the stability of this compound under catalytic hydrogenation conditions?

- Methodological Answer : Use Pd/C or Raney Ni in ethanol under controlled H₂ pressure (1–3 atm). Monitor reaction progress via UV-Vis to detect intermediate amines (e.g., λmax shifts from 420 nm to 280 nm). Competitive reduction of nitro groups vs. methoxy cleavage requires pH control (neutral to mildly acidic) to favor nitro reduction .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the compound’s photodegradation pathways?

- Methodological Answer : Expose methanolic solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Track nitro group reduction to amine or hydroxylamine intermediates. Quantum yield calculations using actinometry (e.g., potassium ferrioxalate) quantify degradation efficiency. Compare with computational predictions (TD-DFT) for mechanistic insights .

Q. What statistical approaches are suitable for analyzing conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Employ Hansen solubility parameters (δD, δP, δH) to model interactions. For discrepancies, use multivariable regression to correlate solubility with solvent polarity index (e.g., ET30) and hydrogen-bonding capacity. Experimental validation via shake-flask method at controlled temperatures (25°C ±0.1) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.